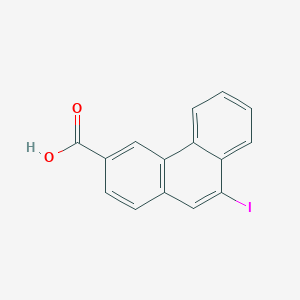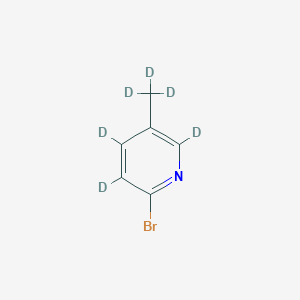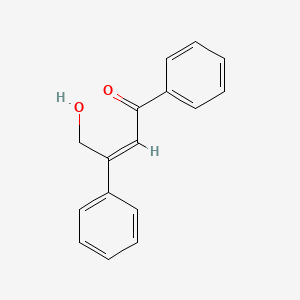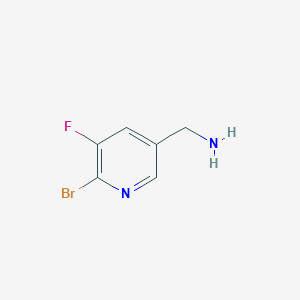![molecular formula C11H14N2O2 B13441594 5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid](/img/structure/B13441594.png)
5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid is a compound with a complex structure that includes a pyridine ring and a pyrrolidine ring
准备方法
The synthesis of 5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid typically involves several steps. One common method includes the use of pyridine derivatives and pyrrolidine derivatives as starting materials. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the production of various chemicals and materials.
作用机制
The mechanism of action of 5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid can be compared with other similar compounds, such as:
2-Methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]pyridine: This compound has a similar structure but differs in the position of the carboxylic acid group.
Pyridine and Pyrrole Derivatives: These compounds share the pyridine or pyrrole ring structure but may have different substituents and functional groups.
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
5-[(2S)-1-methylpyrrolidin-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-13-4-2-3-10(13)8-5-9(11(14)15)7-12-6-8/h5-7,10H,2-4H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI 键 |
CJMOPGYPLISPLF-JTQLQIEISA-N |
手性 SMILES |
CN1CCC[C@H]1C2=CC(=CN=C2)C(=O)O |
规范 SMILES |
CN1CCCC1C2=CC(=CN=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13441524.png)
![Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
![4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13441539.png)
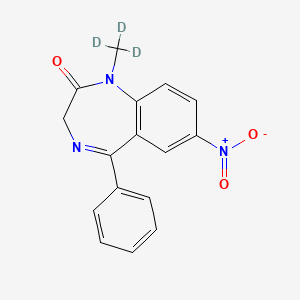

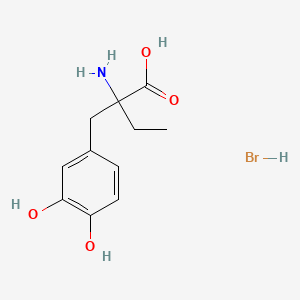
![(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13441573.png)
